1,2,3-trifluoro-5-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-trifluoro-5-(methylsulfanyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a sulfur atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-trifluoro-5-(methylsulfanyl)benzene typically involves the reaction of 3,4,5-trifluorophenyl magnesium bromide with methyl sulfide. The process begins with the preparation of 3,4,5-trifluorophenyl magnesium bromide by reacting 3,4,5-trifluorobromobenzene with magnesium in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl sulfide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-trifluoro-5-(methylsulfanyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: The major products of oxidation are the corresponding sulfoxides and sulfones.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amino-substituted product.
Scientific Research Applications
1,2,3-trifluoro-5-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,2,3-trifluoro-5-(methylsulfanyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The sulfur atom can form bonds with various electrophiles, facilitating different chemical transformations .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the sulfur atom.
3,4,5-Trifluorophenyl methyl ether: Similar but contains an oxygen atom instead of sulfur.
Uniqueness: 1,2,3-trifluoro-5-(methylsulfanyl)benzene is unique due to the presence of both the trifluoromethyl group and the sulfur atom, which together impart distinct reactivity and properties compared to other similar compounds .
Biological Activity
1,2,3-Trifluoro-5-(methylsulfanyl)benzene is a fluorinated aromatic compound characterized by its trifluoromethyl and methylthio substituents. Its unique chemical structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C7H5F3S
- SMILES : CSC1=CC(=C(C(=C1)F)F)F
- InChI : InChI=1S/C7H5F3S/c1-11-4-2-3(10)6(8)7(9)5(4)1/h2-5H,1H3
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Electrophilic Aromatic Substitution : Utilizing trifluoromethylation reagents in the presence of a suitable catalyst.
- Aryne Intermediates : A method involving aryne intermediates has been explored to create various trifluoromethylthioarenes effectively .
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl and methylthio groups exhibit notable antimicrobial activities. For instance:
- In vitro Studies : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Studies have highlighted the anticancer properties of similar trifluoromethylated compounds:
- Mechanism of Action : The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets involved in cancer progression .
- Case Studies : Specific derivatives have been noted for their ability to inhibit tumor growth in xenograft models.
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuropharmacological properties:
- Anxiolytic and Anticonvulsant Activities : Related compounds have demonstrated significant anxiolytic effects in animal models, indicating potential therapeutic applications in anxiety disorders .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Properties
IUPAC Name |
1,2,3-trifluoro-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGLLPBSQPTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314966-54-5 |
Source
|
Record name | 1,2,3-trifluoro-5-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.